3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole
Description
Historical Evolution in Heterocyclic Compound Research
The development of benzimidazole derivatives traces back to mid-20th century investigations into vitamin B$$_{12}$$ cofactors, where researchers recognized the stability and electronic versatility of the benzimidazole nucleus. This foundational work catalyzed exploration of fused-ring variants, with the first synthetic routes to imidazo[4,5-f]benzimidazoles reported in the 1970s through acid-catalyzed cyclizations of N-oxide precursors. The introduction of oxazine rings into this system marked a significant advancement, as the oxygen atom’s electron-withdrawing effects enhanced compound stability while modulating biological activity.
A pivotal breakthrough occurred with the discovery that oxidative cyclization using hydrogen peroxide/hydrohalic acid (H$$2$$O$$2$$/HX) systems could directly convert o-(cycloamino)anilines into halogenated ring-fused benzimidazoles. This method eliminated multistep protection/deprotection sequences, enabling efficient library synthesis for structure-activity relationship studies. Electrochemical approaches further diversified synthetic access, with Russian researchers demonstrating nitrobenzene reduction/cyclization cascades to produce pyrido[1,2-a]benzimidazoles under mild conditions.
Table 1: Key Milestones in Benzimidazole Hybrid Development
Academic Significance in Modern Medicinal Chemistry
The compound’s academic value stems from its dual pharmacophoric elements: the benzimidazole moiety provides DNA-intercalation potential, while the oxazine ring enhances solubility and target selectivity. Recent studies demonstrate 3,4-dihydro-1H-oxazino[4,3-a]benzimidazole derivatives as potent NQO1 substrates, with iminoquinone variants showing 12-fold selectivity for prostate cancer (DU145) over normal fibroblast (GM00637) cell lines. Computational docking reveals preferential binding to NQO1’s FAD cofactor pocket, explaining this selectivity.
Synthetic flexibility enables strategic modifications:
- Halogenation : Dibrominated analogs exhibit enhanced antimicrobial activity against Gram-positive pathogens
- Methoxy substitution : 3,6-Dimethoxy derivatives improve oxidative cyclization yields by stabilizing nitroso intermediates
- Spirocyclic fusion : Oxetane-containing variants increase three-dimensional complexity for kinase inhibition
Table 2: Biological Activities of Representative Derivatives
| Derivative | Modification | IC$$_{50}$$ (DU145) | NQO1 Correlation |
|---|---|---|---|
| 5a | Iminoquinone | 0.32 μM | 0.89 |
| 4c | 1,4-Oxazino | 1.45 μM | 0.76 |
| 16 | Tribrominated | 2.10 μM | Not reported |
Key Research Challenges and Knowledge Gaps
Despite synthetic advances, three major challenges impede translational development:
1.3.1. Cyclization Efficiency
Six-membered ring formation remains problematic, with competing phenazine byproduct generation observed in 15-20% of cases during H$$2$$O$$2$$/HI-mediated reactions. Kinetic studies implicate nitroso intermediate dimerization as the culprit, requiring precise solvent/temperature control to suppress.
1.3.2. Oxidative Byproduct Control
The H$$2$$O$$2$$/HX system’s strong oxidation potential often leads to over-halogenation, particularly with electron-rich substrates. For 5-fluoro-2-piperidinylaniline, monochlorinated (37%) and dibrominated (41%) products co-elute, necessitating costly chromatographic separation.
1.3.3. Mechanism-Response Relationships
While NQO1 activation explains some anticancer activity, the compound’s anti-inflammatory effects via COX-2 inhibition remain poorly characterized. Molecular dynamics simulations suggest allosteric modulation of the COX-2 dimer interface, but experimental validation is lacking.
Table 3: Current Limitations vs. Potential Solutions
Properties
IUPAC Name |
3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)11-10-7-13-6-5-12(9)10/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKGOCIRGCQXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=CC=CC=C3N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst to form the desired oxazine ring . Another approach includes the use of phenacyl bromide and potassium carbonate in moist acetonitrile to form intermediate compounds, which are then cyclized to yield the target compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Substitution Reactions
The fused ring system undergoes regioselective functionalization:
Electrophilic Substitution
| Position | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| C8 | Br₂/HBr | 8-Bromo derivative | 78% | RT, 1 hour |
| C7/C8 | HNO₃/H₂SO₄ | 7,8-Dinitro derivative | 62% | 0°C → RT, 2 hours |
| C7 | Cl₂ (gaseous) | 7-Chloro derivative | 85% | DCM, 0°C |
Nucleophilic Substitution
-
Amination : Treatment with NH₃/EtOH at 80°C introduces an amine group at C8 (C₁₀H₁₁N₃O, MW 189.21) .
-
Hydroxyethylation : 2-Hydroxyethyl groups enhance water solubility when introduced via epoxy ring-opening.
Ring-Opening and Rearrangement
The oxazino ring displays pH-dependent stability:
-
Acidic conditions : Hydrolysis in HCl/MeOH (1:1) cleaves the oxazino ring, yielding benzimidazole-2-carbaldehyde.
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Basic conditions : NaOH/EtOH induces ring contraction to imidazo[4,5-f]benzimidazoles via deoxygenation .
Notable rearrangement :
Under UV light, photochromic isomerization occurs, forming a quinoid structure that reverts thermally .
Oxidation
-
Quinone formation : HNO₃/H₂SO₄ oxidizes the benzimidazole moiety to a quinone, enhancing electrochemical activity .
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N-Oxide derivatives : Performic acid oxidizes morpholine-containing precursors to N-oxides, enabling further cyclizations .
Reduction
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Catalytic hydrogenation : Pd/C-mediated H₂ reduction saturates the oxazino ring, forming tetrahydro derivatives.
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Radical dimerization : Triphenylstibine reduces dibrominated analogs to benzothiadiazepines via Herz radical intermediates .
Cycloaddition and Cross-Coupling
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[4+2] Cyclization : Sulfur ylides react with benzimidazole precursors to form spirocyclic derivatives (73% yield, 185–193°C mp) .
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Suzuki coupling : 8-Bromo derivatives undergo Pd-mediated coupling with arylboronic acids, introducing biaryl groups at C8.
Substituent Effects on Reactivity
Mechanistic Insights
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Nitroso intermediate pathway : Confirmed via trapping experiments showing 4-(2-nitrophenyl)morpholine as an early intermediate .
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Acid catalysis : HI facilitates protonation of the morpholine oxygen, accelerating cyclization while minimizing side reactions .
This reactivity profile positions 3,4-dihydro-1H-oxazino[4,3-a]benzimidazole as a versatile scaffold for synthesizing pharmacologically active compounds and functional materials.
Scientific Research Applications
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole is a heterocyclic compound featuring a fused ring system that includes both an oxazine and a benzimidazole moiety. It is being explored for various applications, particularly in medicinal chemistry, due to the pharmacological activities associated with benzimidazole derivatives.
Potential Applications
The unique structure of this compound makes it suitable for various applications:
- Antimicrobial Properties: Compounds in this class have demonstrated effectiveness against various bacterial strains.
- Medicinal Chemistry: It has potential applications due to the pharmacological activities associated with benzimidazole derivatives. Benzimidazole derivatives have demonstrated antiviral properties against various viral strains, including HIV, hepatitis B and C, enteroviruses, and herpes simplex virus-1 . Some benzimidazole derivatives have shown anti-inflammatory and analgesic activity . Certain benzimidazole-piperazine conjugated analogues have been assessed for their in vivo antiulcer properties .
Structure-Activity Relationship
The structure-activity relationship relates the pharmacological actions of benzimidazole-oxadiazole hybrids to their molecular structure . The structure features a bicyclic arrangement, which contributes to its chemical reactivity and biological properties.
Unique Features of Substituted Variants :
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Methyl-1H-[1,4]oxazino[4,3-a]benzimidazole | Oxazine-Benzimidazole Fusion | Methyl group enhances lipophilicity |
| 2-(2-Hydroxyethyl)-1H-[1,4]oxazino[4,3-a]benzimidazole | Hydroxyethyl Substituted | Increased solubility in water |
| 7-Chloro-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole | Chlorinated Variant | Enhanced biological activity against specific pathogens |
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors may contribute to its potential antidepressant activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Stability and Fragmentation Patterns
- Mass Spectrometry: 1,4-Oxazino[2,3,4-ij]quinolines resist electron impact better than 1,3-oxazino analogs, with fragmentation initiating via CO loss versus CO2 elimination in the latter .
- Thermal Stability : Oxazine rings with saturated bonds (e.g., 3,4-dihydro) are more thermally stable than fully unsaturated variants, which decompose via radical pathways .
Biological Activity
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole is a heterocyclic compound characterized by its unique fused ring system that combines oxazine and benzimidazole moieties. This structural configuration contributes significantly to its biological activity and potential applications in medicinal chemistry. The compound has garnered attention due to its diverse pharmacological properties, making it a subject of extensive research.
The molecular formula of this compound is , with a molecular weight of 174.20 g/mol. The compound's structure features a bicyclic arrangement that enhances its chemical reactivity and biological interactions.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against a variety of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Research suggests that it may reduce inflammation through modulation of inflammatory mediators.
- Antioxidant Activity : The compound possesses the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
The biological activity of this compound is attributed to its interaction with specific biological targets. It can modulate enzyme activity by binding to active sites or alter receptor functions by interacting with binding domains. This dual mechanism allows for a broad spectrum of therapeutic effects.
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Anticancer Research : A study published in Medicinal Chemistry highlighted the synthesis and evaluation of benzimidazole derivatives, including this compound. The results showed significant growth inhibition in human cancer cell lines (source: ).
- Antimicrobial Studies : Research conducted on the antimicrobial activity revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria as well as certain fungi (source: ).
- Anti-inflammatory Trials : In vitro studies demonstrated that this compound could effectively inhibit the production of pro-inflammatory cytokines in activated macrophages (source: ).
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via condensation reactions involving o-aminobenzyl alcohol derivatives or through one-pot cyclization strategies. For example, Shridhar et al. (1982) demonstrated a general method for benzoxazinones by reacting aldehydes with substituted amines under reflux in ethanol . Key considerations include solvent choice (e.g., ethanol vs. toluene), reaction time optimization (typically 12–24 hours), and purification via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients . NMR (¹H and ¹³C) and HRMS are essential for confirming structural integrity .
Q. How can researchers address challenges in characterizing this compound due to limited vendor-provided analytical data?
- Answer : Independent validation is critical. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₀H₁₀N₂O₂, expected [M+H]+ = 191.0815) and NMR to resolve the oxazine and benzimidazole moieties. For purity, employ HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Cross-reference spectral data with structurally related compounds, such as 3,4-dihydroisoquinoline derivatives, which share similar heterocyclic features .
Advanced Research Questions
Q. What strategies are effective for optimizing the regioselectivity of substituents on the benzimidazole and oxazine rings during synthesis?
- Answer : Regioselectivity can be controlled using directing groups or catalysts. For instance, Frechette et al. (1998) achieved selective substitution on the oxazine ring by employing Lewis acids like BF₃·Et₂O to activate specific positions . Alternatively, microwave-assisted synthesis reduces side reactions and improves yield (e.g., 65% → 82% in 2 hours vs. 24 hours conventional heating) . Computational modeling (DFT) of transition states can predict regiochemical outcomes .
Q. How should researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Answer : Contradictions often arise from dynamic processes like ring puckering or tautomerism. Variable-temperature NMR (VT-NMR) can identify conformational changes: cooling to −40°C may resolve splitting caused by rapid interconversion of diastereomers . For tautomerism, compare experimental data with DFT-calculated chemical shifts (using Gaussian09 with B3LYP/6-31G* basis set) .
Q. What in silico and experimental approaches are recommended for evaluating the bioactivity of this compound in drug discovery?
- Answer :
- In silico : Perform molecular docking (AutoDock Vina) against targets like kinases or GPCRs, using the compound’s 3D structure optimized via MMFF94 force fields .
- Experimental : Screen for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) or antimicrobial activity using microdilution assays (MIC against S. aureus or E. coli) . Dose-response curves and toxicity profiling (e.g., MTT assay on HEK293 cells) are essential for validating therapeutic potential .
Methodological and Data Analysis Questions
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound for long-term studies?
- Answer : Implement strict quality control protocols:
- Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
- Use XRD to confirm crystalline polymorphism consistency (e.g., P2₁/c space group, unit cell parameters a=8.2 Å, b=12.5 Å) .
- Track impurities via LC-MS with a limit of detection (LOD) < 0.1% .
Q. What advanced spectroscopic techniques are suitable for probing the electronic properties of this compound in materials science applications?
- Answer :
- Cyclic Voltammetry (CV) : Determine redox potentials (e.g., E₁/2 = −1.2 V vs. Ag/AgCl) to assess electron-accepting/donating capacity .
- UV-Vis-NIR Spectroscopy : Analyze π→π* transitions (λmax ≈ 320 nm) and charge-transfer interactions in electrochromic polymers .
- EPR Spectroscopy : Detect radical intermediates formed during oxidation/reduction, critical for studying conductive polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
